![molecular formula C18H14FN5S B2576681 3-ベンジル-7-((2-フルオロベンジル)チオ)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン CAS No. 863453-04-7](/img/structure/B2576681.png)
3-ベンジル-7-((2-フルオロベンジル)チオ)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including antitumor and antimicrobial properties .
科学的研究の応用
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer.
作用機序
Target of Action
The primary target of the compound 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is the NADPH oxidase (Nox) family of enzymes . These enzymes play a crucial role in the production of reactive oxygen species (ROS), which are involved in various biological processes and human diseases .
Mode of Action
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with its target by inhibiting the production of ROS by the NADPH oxidases . This compound has been identified as an inhibitor of Nox2 . It inhibits ROS production in the sarcoplasmic reticulum of mammalian skeletal muscle, previously identified with Nox4 .
Biochemical Pathways
The inhibition of ROS production by 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine affects the redox regulation of the ryanodine receptor-Ca (2+) channel (RyR1) . This results in the modulation of calcium signaling pathways, which play a crucial role in various cellular processes .
Result of Action
The inhibition of ROS production by 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine leads to a decrease in oxidative stress within the cell . This can have various molecular and cellular effects, depending on the specific context and the role of ROS in those processes .
生化学分析
Biochemical Properties
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase (Nox) enzymes. It interacts with various biomolecules, including enzymes and proteins, through thiol alkylation. This compound has been shown to inhibit the production of reactive oxygen species (ROS) by modifying cysteine thiols within the ryanodine receptor-Ca2+ channel (RyR1) and other proteins . The interaction with these biomolecules is crucial for its inhibitory effects on ROS production.
Cellular Effects
The effects of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine on cellular processes are profound. It influences cell function by inhibiting ROS production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify thiols within proteins like RyR1 leads to changes in calcium signaling and redox regulation . These effects are critical in understanding its potential therapeutic applications, especially in diseases characterized by excessive ROS production.
Molecular Mechanism
At the molecular level, 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects through thiol alkylation. This mechanism involves the binding of the compound to cysteine residues in target proteins, leading to the inhibition of enzyme activity and alteration of protein function . The compound’s benzyltriazolopyrimidine moiety is responsible for these interactions, which are essential for its inhibitory effects on NADPH oxidase and subsequent ROS production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of ROS production over extended periods
Dosage Effects in Animal Models
The effects of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROS production without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in modulating ROS production and redox balance is a key aspect of its biochemical activity.
Transport and Distribution
Within cells and tissues, 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity . The compound’s ability to reach specific cellular compartments is essential for its inhibitory effects on ROS production.
Subcellular Localization
The subcellular localization of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is critical for its activity and function. The compound is known to target specific compartments, such as the sarcoplasmic reticulum in skeletal muscle cells, where it inhibits ROS production by modifying thiols within RyR1 . This localization is directed by targeting signals and post-translational modifications that ensure its precise action within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of appropriate benzyl and fluorobenzyl derivatives with triazolopyrimidine precursors. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as halides or alkyl groups.
類似化合物との比較
Similar Compounds
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzyl derivatives: Compounds with benzyl groups often show similar reactivity and biological properties.
Uniqueness
3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both benzyl and fluorobenzyl groups, which may enhance its biological activity and specificity compared to other triazolopyrimidine derivatives .
特性
IUPAC Name |
3-benzyl-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMSJASXQJXGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)
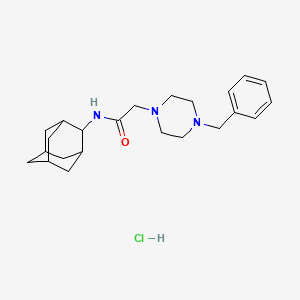

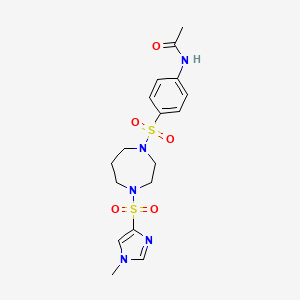
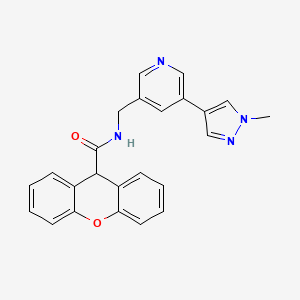

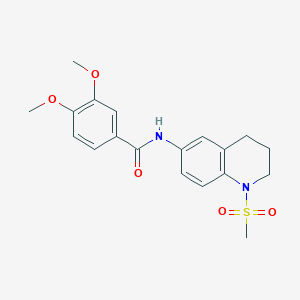
![N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2576612.png)
![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)
![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)
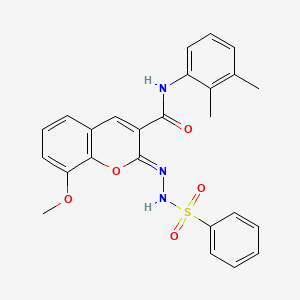
![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)
